molecular formula C10H14N2O5S B2769272 Methyl 2-[1-(1,1-dioxothiolan-3-yl)-5-oxo-4H-pyrazol-3-yl]acetate CAS No. 400083-93-4

Methyl 2-[1-(1,1-dioxothiolan-3-yl)-5-oxo-4H-pyrazol-3-yl]acetate

Cat. No. B2769272
M. Wt: 274.29
InChI Key: OUIZYQVGWWQRAP-UHFFFAOYSA-N
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Description

Methyl 2-[1-(1,1-dioxothiolan-3-yl)-5-oxo-4H-pyrazol-3-yl]acetate, commonly known as MDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDP is a synthetic molecule that belongs to the class of pyrazolones, and it has been found to possess a wide range of biological activities. In

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound has been identified as a critical intermediate in the synthesis of pyrazolo[4,3-c]pyridines. Its addition to methylthiocyanate in the presence of Ni(OAc)2 facilitates the formation of a heterocyclic N,S-ketene acetal, which is a convenient synthon for constructing new pyrazolo[4,3-c]pyridin-3-ones and pyrazolo[4,3-c]pyridine-3,6-diones (Prezent et al., 2016). This process underscores the compound's versatility as a building block for generating complex structures, which could have implications in drug development and the synthesis of materials with unique properties.

Catalytic Properties

In another study, derivatives of the compound were synthesized and examined for their catalytic properties. Specifically, copper (II) complexes of these compounds were assessed for catalytic oxidation of catechol substrate to quinone with dioxygen at ambient conditions. The results indicated that these complexes catalyze the oxidation reaction at varying rates, demonstrating the compound's potential as a ligand for developing catalysts (Boussalah et al., 2009).

Antimicrobial and Antioxidant Applications

Furthermore, benzoxazinyl pyrazolone arylidenes synthesized from the compound were tested for their in vitro antimicrobial and antioxidant activities. This illustrates the compound's utility in creating molecules with potential therapeutic benefits, including the treatment of microbial infections and oxidative stress-related conditions (Sonia et al., 2013).

properties

IUPAC Name

methyl 2-[1-(1,1-dioxothiolan-3-yl)-5-oxo-4H-pyrazol-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5S/c1-17-10(14)5-7-4-9(13)12(11-7)8-2-3-18(15,16)6-8/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIZYQVGWWQRAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NN(C(=O)C1)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[1-(1,1-dioxothiolan-3-yl)-5-oxo-4H-pyrazol-3-yl]acetate

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